molecular formula C22H20N6O2 B2781923 Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate CAS No. 946297-10-5

Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate

Cat. No.: B2781923
CAS No.: 946297-10-5
M. Wt: 400.442
InChI Key: XQGLSMLPCHEXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[4-(4-methylanilino)pteridin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-3-30-21(29)15-6-10-17(11-7-15)26-22-27-19-18(23-12-13-24-19)20(28-22)25-16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGLSMLPCHEXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate is a complex organic compound belonging to the class of pteridine derivatives. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core substituted with an ethyl benzoate group and an amino group derived from 4-methylphenyl. Its chemical structure can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

This structure suggests potential interactions with biological targets, particularly in enzymatic pathways.

Mechanisms of Biological Activity

1. Anticancer Properties:
Research indicates that pteridine derivatives exhibit significant anticancer activity. This compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. For instance, studies have shown that similar compounds can downregulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

2. Antimicrobial Activity:
Pteridine derivatives have been studied for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

3. Enzyme Inhibition:
The compound is likely to interact with specific enzymes, inhibiting their activity. This could involve binding to active sites or allosteric sites, thereby modulating enzymatic reactions that are crucial for cellular metabolism and signaling.

Case Studies

  • Anticancer Activity:
    • A study evaluated the effects of various pteridine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting strong potency against breast and colon cancer cells.
  • Antimicrobial Effects:
    • In vitro assays demonstrated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Mechanistic Studies:
    • Investigations into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis

A comparative analysis of this compound with other pteridine derivatives reveals its unique biological profile:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, apoptosis induction
PterostilbeneModerateHighAntioxidant activity, enzyme modulation
MethotrexateVery HighLowFolate pathway inhibition

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